Cas no 1805451-02-8 (3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine)

3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine
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- インチ: 1S/C8H8ClF2NO/c1-4-3-12-8(13)5(2-9)6(4)7(10)11/h3,7H,2H2,1H3,(H,12,13)
- InChIKey: OKNHGBLNRPFXGT-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(NC=C(C)C=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 297
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029029414-500mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine |
1805451-02-8 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029029414-1g |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine |
1805451-02-8 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029029414-250mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine |
1805451-02-8 | 95% | 250mg |
$1,048.60 | 2022-04-01 |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridineに関する追加情報
Introduction to 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine (CAS No. 1805451-02-8)
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1805451-02-8, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloromethyl and difluoromethyl substituents in its molecular structure imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The chloromethyl group is known for its ability to participate in various chemical reactions, including nucleophilic substitution and addition reactions, which are pivotal in constructing complex molecular frameworks. In contrast, the difluoromethyl group introduces electron-withdrawing effects and enhances metabolic stability, attributes that are highly desirable in pharmaceutical compounds. These features make 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine a versatile building block for designing molecules with tailored pharmacological properties.
In recent years, there has been a surge in research focused on developing innovative therapeutic strategies targeting various diseases. The compound's structural motifs have been explored in the context of antimicrobial, anti-inflammatory, and anticancer drug development. For instance, studies have demonstrated that derivatives of this compound exhibit promising activity against resistant bacterial strains by interfering with essential bacterial metabolic pathways. The hydroxyl group in the molecule also contributes to its solubility and bioavailability, which are critical factors for drug efficacy.
The synthesis of 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine involves multi-step organic transformations that highlight the compound's synthetic utility. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic approaches not only underscore the compound's importance but also showcase the advancements in modern chemical synthesis.
The pharmacological profile of this compound has been extensively studied in preclinical models. Initial findings suggest that it interacts with specific biological targets, modulating key signaling pathways involved in disease progression. The combination of the chloromethyl, difluoromethyl, and hydroxyl functionalities allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. This flexibility is crucial for optimizing drug candidates for clinical translation.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine and its biological targets. These computational studies have provided insights into the binding modes and affinity of the compound, guiding medicinal chemists in designing more effective derivatives. Additionally, high-throughput screening (HTS) techniques have been utilized to identify novel analogs with enhanced biological activity.
The environmental impact of synthesizing and utilizing this compound is another area of consideration. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable practices in chemical synthesis are essential for ensuring the long-term viability of pharmaceutical development processes.
In conclusion, 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing unmet medical needs.
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